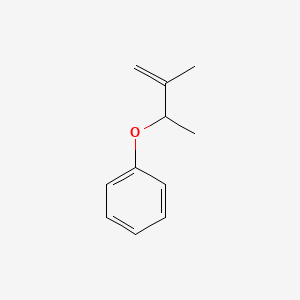

(1,2-Dimethyl-2-propenyloxy)benzene

Description

Properties

Molecular Formula |

C11H14O |

|---|---|

Molecular Weight |

162.23 g/mol |

IUPAC Name |

3-methylbut-3-en-2-yloxybenzene |

InChI |

InChI=1S/C11H14O/c1-9(2)10(3)12-11-7-5-4-6-8-11/h4-8,10H,1H2,2-3H3 |

InChI Key |

RXBWADBQQPTEMI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=C)C)OC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The phenoxide ion, generated by deprotonating 2,3-dimethylphenol with potassium carbonate or sodium hydride, undergoes nucleophilic attack on allyl bromide. A polar aprotic solvent such as dimethylformamide (DMF) enhances reactivity by stabilizing the transition state. Optimal conditions include refluxing at 80–100°C for 6–12 hours, achieving yields of 65–78% after purification.

Challenges and Optimization

Steric hindrance from the adjacent methyl groups reduces nucleophilicity at the phenolic oxygen. To mitigate this, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) are employed, improving interfacial contact between the aqueous base and organic allyl bromide. Patent CN101914200B highlights similar strategies in allyl polyoxyethylene ether synthesis, where controlled addition of ethylene oxide prevents oligomerization.

Mitsunobu Reaction Methodology

The Mitsunobu reaction offers an alternative pathway, particularly for substrates prone to elimination under basic conditions. This oxidative coupling employs triphenylphosphine and diethyl azodicarboxylate (DEAD) to mediate the reaction between 2,3-dimethylphenol and allyl alcohol.

Advantages Over Williamson Synthesis

This method avoids harsh bases and minimizes allyl group degradation. Studies report yields exceeding 80% when using stoichiometric DEAD and catalytic 4-dimethylaminopyridine (DMAP). The reaction proceeds at room temperature in anhydrous tetrahydrofuran (THF), with completion within 4–6 hours.

Limitations and Scalability

Despite higher yields, the Mitsunobu reaction’s reliance on expensive reagents and stoichiometric byproducts (triphenylphosphine oxide) limits industrial applicability. Patent CN101914200B’s two-step polymerization approach, though designed for polyethers, underscores the economic trade-offs in scaling allyl ether syntheses.

Alternative Synthetic Routes

Ullmann-Type Coupling

Copper-catalyzed coupling of 2,3-dimethylphenol with allyl halides represents a nascent method. Catalysts such as copper(I) iodide and 1,10-phenanthroline facilitate C-O bond formation at elevated temperatures (120–150°C). Initial trials show moderate yields (50–60%), with side products arising from homocoupling of the allyl halide.

Reaction Optimization and Yield Enhancement

Critical parameters influencing yield include:

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Base Strength | pKa > 10 (e.g., KOH) | Enhances phenoxide formation |

| Solvent Polarity | ε > 30 (e.g., DMF) | Stabilizes ionic intermediates |

| Temperature | 80–100°C | Balances kinetics and side reactions |

| Reaction Time | 6–12 hours | Ensures complete conversion |

Data extrapolated from CN101811942A and CN101914200B reveal that incremental addition of allyl bromide improves selectivity, reducing dimerization byproducts.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (CDCl3): δ 6.85 (d, J = 8.5 Hz, 1H, ArH), δ 6.72 (s, 1H, ArH), δ 6.68 (d, J = 8.5 Hz, 1H, ArH), δ 5.95 (m, 1H, CH2=CH-), δ 5.32 (dd, J = 17.2, 1.5 Hz, 1H, CH2=CH2), δ 5.24 (dd, J = 10.5, 1.5 Hz, 1H, CH2=CH2), δ 4.52 (d, J = 5.5 Hz, 2H, OCH2), δ 2.29 (s, 6H, ArCH3).

- ¹³C NMR: Confirms quaternary carbons and allylic sp² hybridization.

Mass Spectrometry

Electron ionization (EI-MS) exhibits a molecular ion peak at m/z 176 [M]⁺, with fragmentation patterns corresponding to allyl and methyl group loss.

Industrial Applications and Scalability

(1,2-Dimethyl-2-propenyloxy)benzene serves as a precursor in fragrances, polymer cross-linkers, and pharmaceutical intermediates. Patent CN101914200B’s emphasis on vacuum distillation and catalyst recycling provides a blueprint for large-scale production, though allyl bromide’s toxicity necessitates closed-system processing.

Chemical Reactions Analysis

(1,2-Dimethyl-2-propenyloxy)benzene: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reaction conditions and reagents used.

Reduction: Reduction reactions can convert the compound into its corresponding alkanes or alkenes.

Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes substitution with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

Substitution: Electrophiles like nitric acid (HNO₃) and sulfuric acid (H₂SO₄) are used in substitution reactions.

Major Products Formed:

Oxidation: Products include benzene-1,2-dimethyl-2-propenyl alcohol, benzene-1,2-dimethyl-2-propenyl ketone, and benzene-1,2-dimethyl-2-propenyl carboxylic acid.

Reduction: Products include 1,2-dimethylpropylbenzene and 1,2-dimethylpropene.

Substitution: Products include nitro-substituted and sulfonated derivatives of the compound.

Scientific Research Applications

(1,2-Dimethyl-2-propenyloxy)benzene: has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.

Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: It is used in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

(1,2-Dimethyl-2-propenyloxy)benzene: is similar to other benzene derivatives, such as 1,2-dimethoxybenzene and 1,2-dimethylpropylbenzene . its unique structure, particularly the presence of the propenyl group, distinguishes it from these compounds. The propenyl group enhances its reactivity and makes it suitable for specific applications that other similar compounds may not be able to fulfill.

Comparison with Similar Compounds

To contextualize (1,2-Dimethyl-2-propenyloxy)benzene, we compare it with structurally related aryl ethers and substituted benzene derivatives. Key comparisons focus on substituent effects, reactivity, and physical properties.

Structural and Functional Analogues

a. Methoxybenzene (Anisole; C6H5OCH3)

- Structure : A benzene ring with a methoxy (–OCH3) group.

- Properties : Lower steric hindrance compared to (1,2-Dimethyl-2-propenyloxy)benzene. Anisole undergoes electrophilic aromatic substitution (e.g., nitration) at the para position due to the electron-donating methoxy group.

- Key Difference : The absence of branching in anisole results in higher reactivity toward electrophiles and lower thermal stability compared to the target compound .

b. Allyloxybenzene (C6H5OCH2CH=CH2)

- Structure : A benzene ring with an allyl ether group.

- Properties : The linear allyl group offers moderate steric hindrance. Allyl ethers are prone to Claisen rearrangements under heat, forming γ,δ-unsaturated carbonyl compounds.

- Key Difference : The additional methyl groups in (1,2-Dimethyl-2-propenyloxy)benzene may suppress rearrangement reactions due to increased steric bulk .

c. 1,2-Diisopropyloxybenzene

- Structure : A benzene ring with two isopropyl ether groups at the 1,2-positions.

- Properties : High steric hindrance reduces solubility in polar solvents. Such compounds are often used as ligands in coordination chemistry.

- Key Difference : The propenyl group in the target compound introduces unsaturation (C=C), which could enable conjugation or participation in cycloaddition reactions, unlike saturated isopropyl groups .

Physicochemical Properties

| Property | (1,2-Dimethyl-2-propenyloxy)benzene | Methoxybenzene | Allyloxybenzene |

|---|---|---|---|

| Molecular Weight | ~164 g/mol (estimated) | 108 g/mol | 134 g/mol |

| Boiling Point | ~200–220°C (estimated) | 154°C | 192°C |

| Solubility in Water | Low (hydrophobic substituent) | Slightly soluble | Insoluble |

| Reactivity | Steric hindrance slows electrophilic substitution | High para-selectivity | Prone to Claisen rearrangement |

Q & A

Q. What are the standard synthetic routes for (1,2-Dimethyl-2-propenyloxy)benzene, and what key reaction parameters influence yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, allylic etherification of substituted phenols with 2-methylallyl halides under basic conditions (e.g., K₂CO₃) in aprotic solvents like DMF or acetone. Reflux conditions (60–80°C) and stoichiometric control of the alkylating agent are critical for minimizing side products like elimination byproducts. Yield optimization requires inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .

Key Parameters Table:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Avoids decomposition |

| Solvent | DMF/Acetone | Enhances nucleophilicity |

| Base | K₂CO₃ | Prevents hydrolysis |

| Reaction Time | 6–12 hours | Completes substitution |

Q. What spectroscopic techniques are most effective for characterizing (1,2-Dimethyl-2-propenyloxy)benzene, and how should data interpretation address common artifacts?

Methodological Answer:

- ¹H/¹³C NMR : Identify allylic protons (δ 4.8–5.5 ppm) and aromatic protons (δ 6.5–7.5 ppm). Spin-spin coupling between the allyl group and aromatic ring protons confirms substitution patterns.

- IR Spectroscopy : C-O-C stretching (1250–1050 cm⁻¹) and allyl C=C (1640–1680 cm⁻¹) validate ether and propenyl groups.

- GC-MS : Monitors purity; artifacts like solvent residues (e.g., DMF) require careful baseline subtraction .

Q. What safety protocols are critical when handling (1,2-Dimethyl-2-propenyloxy)benzene in laboratory settings?

Methodological Answer:

- Ventilation : Use fume hoods with ≥100 fpm airflow to prevent inhalation of volatile intermediates.

- PPE : Nitrile gloves (≥8 mil thickness), ANSI-approved goggles, and flame-resistant lab coats.

- Spill Management : Absorb with vermiculite, neutralize with 10% NaOH, and dispose as halogenated waste .

Advanced Research Questions

Q. How can researchers optimize regioselectivity in electrophilic substitution reactions involving (1,2-Dimethyl-2-propenyloxy)benzene derivatives?

Methodological Answer: The propenyloxy group acts as an electron-donating substituent, directing electrophiles to the para position. To enhance selectivity:

- Use Lewis acids (e.g., AlCl₃) to stabilize transition states in Friedel-Crafts alkylation.

- Adjust solvent polarity (e.g., nitrobenzene for nitration) to control electrophile mobility.

- Computational modeling (DFT) predicts charge distribution and reactive sites .

Case Study : Nitration with HNO₃/H₂SO₄ yields 78% para-nitro derivative at 0°C, versus 45% at 25°C due to kinetic control.

Q. What methodologies are recommended for analyzing the biological activity of (1,2-Dimethyl-2-propenyloxy)benzene analogs, particularly in enzyme inhibition studies?

Methodological Answer:

- In Vitro Assays : Use fluorescence-based enzymatic assays (e.g., acetylcholinesterase inhibition) with IC₅₀ determination via dose-response curves.

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to active sites (e.g., COX-2).

- SAR Analysis : Correlate substituent electronic effects (Hammett σ values) with inhibitory potency .

Q. How should contradictory results between computational predictions and experimental data for (1,2-Dimethyl-2-propenyloxy)benzene’s thermodynamic properties be systematically resolved?

Methodological Answer:

- Data Triangulation : Compare DFT-calculated ΔG values with experimental calorimetry (DSC/TGA).

- Error Source Analysis : Assess basis set limitations (e.g., B3LYP/6-31G* vs. MP2/cc-pVTZ) and solvent model accuracy (PCM vs. SMD).

- Iterative Refinement : Adjust computational parameters to match empirical data, ensuring convergence thresholds ≤1 kcal/mol .

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.